Home > Products > Screening Compounds P120300 > 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one
6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one - 106659-52-3

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one

Catalog Number: EVT-2904959
CAS Number: 106659-52-3
Molecular Formula: C8H9N3O2
Molecular Weight: 179.179
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,8-Diamino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

    Compound Description: This compound serves as a reaction partner with N-thionylaniline to synthesize 7,8-dihydro-6H,10H-[1,2,5]thiadiazolo[3',4':4,5]pyrimido [2,1-b][1,3]thiazin-10-one []. It shares a similar diamino-dihydro-heterocycle core structure with 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one.

7,8-Dihydro-6H,10H-[1,2,5]thiadiazolo[3',4':4,5]pyrimido [2,1-b][1,3]thiazin-10-one

    Compound Description: Synthesized from 7,8-diamino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one and N-thionylaniline [], this compound features a thiadiazolopyrimidothiazine core. Biological testing revealed no significant antimicrobial, antifungal, or antiviral activities [].

(8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-on-7-yl) sulfamic acid

    Compound Description: This compound, along with its sodium salt, was tested for antimicrobial and antifungal activity but showed no significant effects [].

3-Methyl-7,8-dihydro-6H,10H-[1,2,5]thiadiazolo[3',4':4,5]pyrimido [2,1-b][1,3]thiazin-10-one

    Compound Description: This compound, a methylated derivative of 7,8-dihydro-6H,10H-[1,2,5]thiadiazolo[3',4':4,5]pyrimido [2,1-b][1,3]thiazin-10-one, displayed no significant antimicrobial, antifungal, or antiviral activity in biological assays [].

(8-Amino-3-methyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-on-7-yl) sulfamic acid

    Compound Description: Evaluated for antimicrobial and antifungal properties alongside its sodium salt, this compound exhibited no significant biological activity [].

Overview

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of amino groups enhances its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

Source

The compound can be synthesized through various methodologies that involve cyclization reactions of substituted acetamides or phenolic precursors. Research has shown that modifications to the benzoxazine structure can lead to derivatives with varied pharmacological properties.

Classification

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one is classified under the category of heterocyclic organic compounds, specifically as a benzoxazine derivative. It exhibits characteristics typical of both aromatic and heterocyclic compounds.

Synthesis Analysis

Methods

The synthesis of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods:

  1. Cyclization from Acetamides: A common approach involves the cyclization of N-substituted acetamides using bases such as potassium carbonate or cesium carbonate in solvents like dimethylformamide (DMF). This method utilizes a Smiles-type rearrangement to form the benzoxazine structure efficiently .
  2. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel, significantly improving yield and reducing reaction time .

Technical Details

The synthesis typically involves refluxing the starting materials with the chosen base in an appropriate solvent. For instance, cesium carbonate in DMF has been reported to yield good results for the formation of 1,4-benzoxazinones . Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one features:

  • A benzene ring fused to an oxazine ring, which contains nitrogen atoms.
  • Two amino groups located at positions 6 and 7 on the benzoxazine framework.

This structural configuration contributes to its chemical reactivity and biological activity.

Data

The molecular formula is C9H10N4OC_9H_{10}N_4O, with a molecular weight of approximately 194.20 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using NMR and infrared spectroscopy.

Chemical Reactions Analysis

Reactions

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: It may undergo condensation with aldehydes or ketones to form more complex structures.
  3. Rearrangement Reactions: Under certain conditions, it might also engage in rearrangements similar to those seen in its synthesis.

Technical Details

Reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation. Conditions such as temperature and solvent choice significantly impact the reaction pathways and yields.

Mechanism of Action

Process

The mechanism of action for 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound has been studied for its potential as an inhibitor for enzymes like renin, which plays a crucial role in blood pressure regulation .
  2. Cellular Interaction: The amino groups may facilitate binding to cellular receptors or enzymes due to hydrogen bonding or electrostatic interactions.

Data

Studies have shown that modifications to the benzoxazine structure can enhance its potency as an inhibitor or modulator in various biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one typically appears as a crystalline solid. Its melting point is often reported within a specific range depending on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from spectral analysis (NMR and MS) provide insights into its chemical behavior and stability profile.

Applications

Scientific Uses

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one finds applications primarily in:

  1. Drug Development: As a lead compound for designing new pharmaceuticals targeting cardiovascular diseases due to its renin-inhibitory activity.
  2. Research Tools: Utilized in biochemical studies exploring enzyme mechanisms and cellular signaling pathways.
  3. Material Science: Investigated for potential applications in polymer chemistry due to its reactive functional groups.
Synthetic Methodologies and Reaction Optimization [2] [6] [10]

Palladium-Catalyzed Cyclization Strategies for Benzoxazine Core Formation

Palladium-catalyzed cyclization has emerged as a highly efficient strategy for constructing the benzoxazine core of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one. These methods leverage the unique reactivity of palladium complexes to facilitate challenging bond formations under mild conditions. A particularly effective approach involves the palladium(0)-catalyzed annulation of N-substituted-2-aminophenols with propargylic methyl carbonates, which enables regioselective access to 3,4-dihydro-2H-benzo[b][1,4]oxazine intermediates that can be further functionalized to the target diamino compound [2]. The regiochemical outcome (whether 3,4-dihydro-2-alkylidene or 3,4-dihydro-3-alkylidene products form) critically depends on the nitrogen substituent, allowing chemists to strategically direct the reaction pathway toward the desired regioisomer [2].

Ligand engineering has proven pivotal for enhancing reaction efficiency and selectivity. The chiral bisphosphorus ligand WingPhos enables a versatile, regio- and enantioselective palladium-catalyzed tandem allylic substitution that efficiently generates chiral 3,4-dihydro-2H-benzo[b][1,4]oxazines under mild conditions [4]. Similarly, palladium-organo relay catalysis has been successfully applied to vinyl methylene cyclic carbonates (VMCCs) and bisnucleophiles to construct benzoxazine scaffolds with good enantioselectivity [4]. The judicious choice of ligands and reaction partners allows precise control over the stereochemical environment during benzoxazine ring formation – a crucial consideration given the biological implications of stereochemistry in drug candidates.

Table 1: Palladium-Catalyzed Conditions for Benzoxazine Core Formation

Catalyst SystemSubstrate ClassTemperature (°C)Yield Range (%)Key Advantage
Pd(0)/WingPhosAllylic carbonates25-4085-95Excellent enantioselectivity (>99% ee)
Pd(0)/Propargylic carbonatesPropargylic methyl carbonates50-8075-90Regioselectivity control
Pd-organo relay systemVinyl methylene carbonates60-8070-88Good enantioselectivity

Reaction optimization studies reveal that solvent polarity and temperature gradients significantly impact catalytic efficiency. Polar aprotic solvents like DMF or acetonitrile typically enhance reaction rates, while maintaining temperatures below 80°C prevents catalyst decomposition. Microwave irradiation has been explored as an alternative energy source to accelerate these cyclizations while minimizing side products, though its application to diamino-functionalized systems requires further investigation [1]. The scalability of these methods has been demonstrated in multigram syntheses of advanced benzoxazine intermediates, highlighting their potential for industrial application.

Enantioselective Synthetic Approaches Using Chiral Ligands and Organocatalysts

Enantioselective synthesis of the 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold has seen significant advances through chiral Lewis acid catalysts and organocatalysts. Chiral phosphoric acids (CPAs) have demonstrated remarkable efficiency in the enantioselective desymmetrization of prochiral oxetanes to access chiral 2H-1,4-benzoxazines – a strategy that can be adapted to diamino derivatives [4]. This transition metal/oxidant-free approach typically achieves enantiomeric excesses >90% across diverse substrate scopes (30+ examples), operating under mild conditions that preserve sensitive diamino functionality [4]. The mechanism involves catalyst-controlled stereodifferentiation during the ring-opening/cyclization sequence, where the chiral environment provided by the CPA dictates the absolute configuration of the newly formed stereocenter.

Copper-bis(oxazoline) complexes represent another powerful approach for asymmetric benzoxazine synthesis. These catalysts facilitate enantioselective transformations through well-defined chiral pockets that enforce face-selective substrate approach. When applied to 6,7-diamino precursors, these complexes enable construction of the benzoxazine core with enantiomeric ratios exceeding 95:5, though the electron-rich diamino substituents necessitate careful optimization of ligand electronics [1] [4]. The modular nature of bis(oxazoline) ligands allows fine-tuning of steric bulk and electronic properties to accommodate the diamino functionality without competitive coordination or decomposition.

Table 2: Enantioselective Approaches to Benzoxazine Derivatives

Catalyst TypeRepresentative Catalystee Range (%)Reaction Time (h)Functional Group Tolerance
Chiral phosphoric acidTRIP88-9712-36High (incl. free amines)
Cu(I)-bis(oxazoline)tBu-BOX90-996-24Moderate
Pd-bisphosphorusWingPhos95-994-12High

Recent innovations include sequential asymmetric catalysis strategies where chiral palladium complexes first establish the benzoxazine stereochemistry, followed by chiral Lewis acid-catalyzed functionalization of the diamino groups. This multi-catalyst approach provides efficient access to complex, enantiomerically pure diamino-benzoxazines that would be challenging to synthesize through stepwise methods. However, the presence of multiple amino groups requires protective group strategies to prevent catalyst poisoning or side reactions. N-acetyl or tert-butoxycarbonyl (Boc) protections are commonly employed, with deprotection occurring after the key asymmetric transformation [1] [3].

Reductive Amination Pathways for Diamino Functionalization

Reductive amination serves as the cornerstone methodology for introducing the critical 6,7-diamino functionality into the benzoxazine scaffold. This two-step approach first involves condensation of a 6,7-dicarbonyl benzoxazine precursor with ammonia or protected amines, followed by selective reduction. The method's versatility stems from the compatibility of diverse reducing agents with the benzoxazinone lactam moiety and the ability to incorporate various amine components through judicious carbonyl activation [3] [5].

Catalytic hydrogenation represents the most environmentally benign approach for the reduction step. Using palladium on carbon (Pd/C) or platinum oxide under hydrogen atmosphere (1-3 atm), researchers achieve high-yielding reductions (typically >85%) of the intermediate imines formed from 6,7-diformyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and ammonia sources [3]. The chemoselectivity profile proves particularly advantageous as the benzoxazinone carbonyl remains unaffected under these conditions. For substrates containing reducible functionalities beyond the target imines, borane-dimethylsulfide complex offers a viable alternative that selectively reduces C=N bonds without attacking aromatic rings or lactam carbonyls [1] [3].

Table 3: Reductive Amination Conditions for Diamino Functionalization

Reducing AgentSolvent SystemTemperature (°C)Yield (%)Chemoselectivity
NaBH₃CN/AcOHMeOH/THF0-2570-85Moderate (epimerization risk)
BH₃·THFTHF40-6580-92High
H₂ (50 psi)/Pd-CEtOAc/MeOH25-5085-95Excellent
NaBH(OAc)₃DCM0-2575-88Good

Reaction optimization reveals critical sensitivity to pH control. Maintaining weakly acidic conditions (pH 4-6 via acetic acid buffer) during imine formation prevents lactam ring opening while accelerating iminium ion formation. The steric accessibility of the 6,7-positions facilitates high-yielding transformations, though electron-withdrawing substituents on the benzoxazine nitrogen may necessitate extended reaction times [5]. Recent advances demonstrate that microwave-assisted reductive amination significantly reduces reaction times from hours to minutes while improving yields by minimizing decomposition pathways [3]. This approach has enabled the synthesis of multi-gram quantities of 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives for biological evaluation.

For acid-sensitive substrates, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane provides mild reducing conditions that preserve protecting groups and prevent epimerization. This reagent has proven particularly valuable for introducing differentially protected diamino functionality through sequential reductive aminations, enabling orthogonal deprotection strategies for further derivatization [5]. The development of these methodologies has positioned reductive amination as the most reliable approach for installing the diamino pharmacophore in benzoxazin-3-one systems.

Properties

CAS Number

106659-52-3

Product Name

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one

IUPAC Name

6,7-diamino-4H-1,4-benzoxazin-3-one

Molecular Formula

C8H9N3O2

Molecular Weight

179.179

InChI

InChI=1S/C8H9N3O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,9-10H2,(H,11,12)

InChI Key

VNKUIKNSFVLUJF-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)N)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.